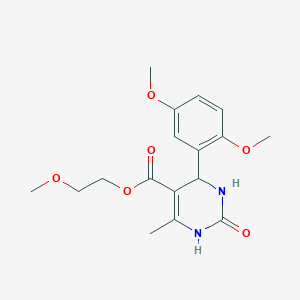![molecular formula C22H28N2O4S B5009820 N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5009820.png)
N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as MDL-72222, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the μ-opioid receptor and has been shown to have potential applications in the study of pain management, addiction, and other related fields.
Wirkmechanismus
N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide acts as a selective antagonist of the μ-opioid receptor, blocking the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in a decrease in the activation of the receptor and a reduction in the downstream effects of opioid signaling.
Biochemical and Physiological Effects:
The primary effect of this compound is the inhibition of μ-opioid receptor signaling. This can lead to a reduction in pain perception, as well as a decrease in the rewarding effects of opioids. Additionally, it may have effects on other systems that are regulated by the μ-opioid receptor, such as the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide in scientific research is its selectivity for the μ-opioid receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other receptors or systems, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research involving N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of new drugs that target the μ-opioid receptor, based on the structure and mechanism of this compound. Additionally, further investigation into the role of the μ-opioid receptor in pain management and addiction could lead to new therapies for these conditions. Finally, research into the off-target effects of this compound could help to clarify its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide involves several steps, including the reaction of piperidine with benzyl chloroformate, followed by the addition of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. The resulting intermediate is then treated with ammonium carbonate to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been widely used in scientific research for its ability to selectively block the μ-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, and as such, this compound has potential applications in the study of these areas. In particular, it has been used to investigate the role of the μ-opioid receptor in pain management and addiction, as well as to develop new drugs that target this receptor.
Eigenschaften
IUPAC Name |
N-benzyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-13-20(28-3)21(14-17(16)2)29(26,27)24-11-9-19(10-12-24)22(25)23-15-18-7-5-4-6-8-18/h4-8,13-14,19H,9-12,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDYADRSOYJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5009744.png)


![1-[3-(benzyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5009764.png)

![2-[(2-hydroxyethyl)amino]-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5009796.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009803.png)

![2-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B5009817.png)
![N-isopropyl-1'-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5009827.png)

![S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate](/img/structure/B5009847.png)
![N-{1-[1-(2,2-dimethylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5009848.png)